molecular formula C18H15F3N4O3 B14920386 1H-benzotriazol-1-ylmethyl 3-phenyl-3-[(trifluoroacetyl)amino]propanoate

1H-benzotriazol-1-ylmethyl 3-phenyl-3-[(trifluoroacetyl)amino]propanoate

Cat. No.: B14920386
M. Wt: 392.3 g/mol
InChI Key: FEYLPYDGAJKJKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL 3-PHENYL-3-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOATE is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis

Preparation Methods

The synthesis of 1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL 3-PHENYL-3-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOATE involves multiple steps. One common method involves the reaction of benzotriazole with appropriate acylating agents under controlled conditions . The reaction conditions typically include the use of solvents like ethanol or dichloromethane and catalysts such as triethylamine. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL 3-PHENYL-3-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOATE undergoes various chemical reactions including:

Common reagents used in these reactions include Grignard reagents, organolithium compounds, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL 3-PHENYL-3-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOATE involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with biological molecules, leading to inhibition or modulation of their activity . This compound can also chelate metal ions, enhancing its biological activity and stability .

Comparison with Similar Compounds

Similar compounds to 1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL 3-PHENYL-3-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOATE include:

  • 1-Methyl-1H-1,2,3-benzotriazol-4-amine
  • 1-Methyl-1H-1,2,3-benzotriazol-5-amine
  • 2-(1H-Benzotriazol-1-yl)acetonitrile
  • 1-Allylbenzotriazole

These compounds share the benzotriazole core structure but differ in their substituents, leading to variations in their chemical and biological properties. The unique trifluoroacetyl group in 1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL 3-PHENYL-3-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOATE enhances its stability and reactivity compared to other benzotriazole derivatives .

Properties

Molecular Formula

C18H15F3N4O3

Molecular Weight

392.3 g/mol

IUPAC Name

benzotriazol-1-ylmethyl 3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanoate

InChI

InChI=1S/C18H15F3N4O3/c19-18(20,21)17(27)22-14(12-6-2-1-3-7-12)10-16(26)28-11-25-15-9-5-4-8-13(15)23-24-25/h1-9,14H,10-11H2,(H,22,27)

InChI Key

FEYLPYDGAJKJKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)OCN2C3=CC=CC=C3N=N2)NC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.